molecular formula C8H13ClO2 B8575777 3-Methylcyclohexyl chloroformate

3-Methylcyclohexyl chloroformate

Cat. No.: B8575777
M. Wt: 176.64 g/mol
InChI Key: GAFUBLLOIJFWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclohexyl chloroformate is a chloroformate ester used primarily as an acylating agent in organic synthesis. Chloroformates, in general, are reactive intermediates that introduce acyl groups into target molecules, enabling the synthesis of pharmaceuticals, agrochemicals, and specialty polymers .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

(3-methylcyclohexyl) carbonochloridate

InChI

InChI=1S/C8H13ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h6-7H,2-5H2,1H3

InChI Key

GAFUBLLOIJFWQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Chemical Properties

The reactivity and stability of chloroformates depend on their alkyl/aryl substituents. Below is a comparative analysis of key chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
3-Methylcyclohexyl chloroformate* C₈H₁₃ClO₂ ~176.6 Not reported High acylating reactivity (inferred)
Methyl chloroformate ClCOOCH₃ 108.5 95 Hydrolyzes to HCl, CO₂, and methanol
Ethyl chloroformate C₃H₅ClO₂ 108.5 95 Reacts with amines to form carbamates
Cyclohexyl chloroformate C₇H₁₁ClO₂ 162.6 87.5 Stable under controlled conditions
Cetyl chloroformate RD C₁₇H₃₃ClO₂ 304.9 Not reported High reactivity with alcohols and amines
Key Observations:
  • Steric Effects : The cyclohexyl group in this compound likely reduces hydrolysis rates compared to smaller alkyl derivatives like methyl or ethyl chloroformates, similar to cyclohexyl chloroformate .
  • Toxicity : Methyl chloroformate exhibits acute toxicity (rat oral LD₅₀: 205 mg/kg) and severe irritancy , whereas larger substituents (e.g., cetyl) may reduce volatility and inhalation risks .
Methyl Chloroformate:
  • Used in pharmaceuticals for synthesizing active ingredients and in derivatization for chromatography .
  • Reacts violently with water and bases, requiring stringent handling protocols .
Ethyl Chloroformate:
  • Critical in synthesizing carbamates and immunoadsorbents for antibody purification .
  • Forms artifacts during chloroform extraction, complicating drug metabolism studies .
Cyclohexyl Chloroformate:
  • Preferred in fine chemical synthesis due to stability and controlled reactivity .
Cetyl Chloroformate RD:
  • Used in advanced materials (e.g., battery electrolytes) and specialty polymers .
This compound (Inferred):
  • Potential applications mirror cyclohexyl derivatives, with enhanced steric hindrance improving selectivity in acylations.

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